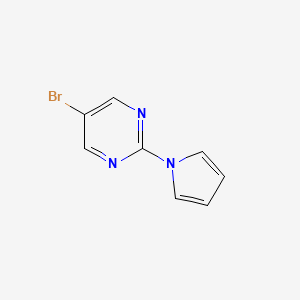

5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

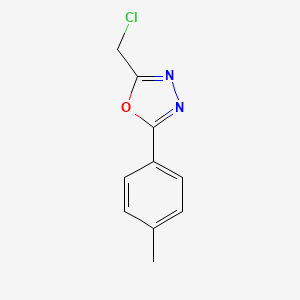

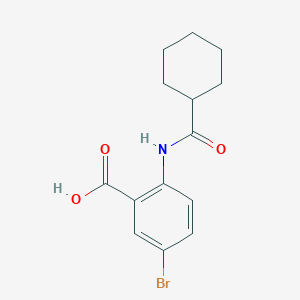

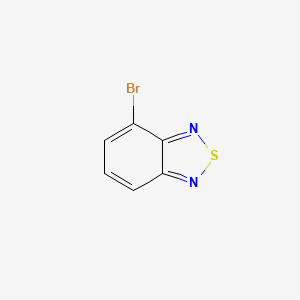

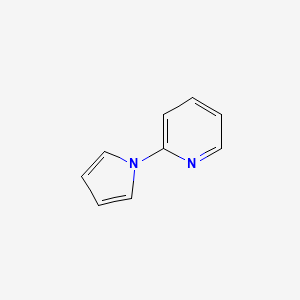

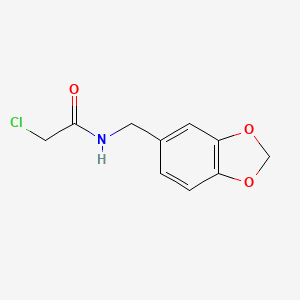

5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine is a biochemical compound used in proteomics research . It has a linear formula of C8H6BrN3 .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine is represented by the InChI code1S/C8H6BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h1-6H . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis

5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine is a solid substance with a melting point between 163 - 165 degrees Celsius . It has a molecular weight of 224.06 .Scientific Research Applications

Proteomics Research

“5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in experiments to understand protein behavior, interactions, and networks.

Biochemical Research

This compound is classified as a biochemical, indicating its use in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This can include studying the effects of this compound on various biochemical processes or using it as a reagent in biochemical experiments.

Cancer Research

There is evidence of similar compounds being used in cancer research . For example, a compound with a similar structure, “2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole”, was synthesized and evaluated for antitumor activity against the HeLa cancer cell line . While this is not the exact compound, it suggests potential applications of “5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine” in cancer research.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives have a wide range of biological activities and can interact with various targets .

Mode of Action

Pyrimidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Pyrimidine derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

The effects would depend on the specific targets and pathways influenced by the compound .

properties

IUPAC Name |

5-bromo-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVHYYVLNOSCPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363386 |

Source

|

| Record name | 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine | |

CAS RN |

478258-70-7 |

Source

|

| Record name | 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

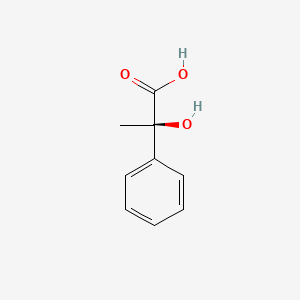

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1270346.png)